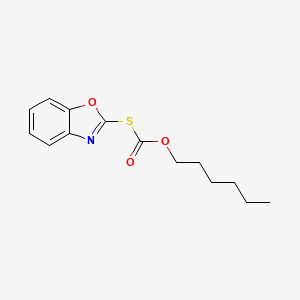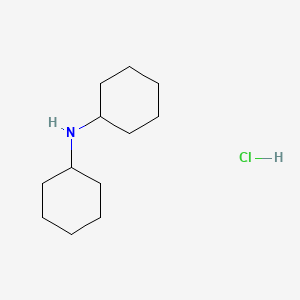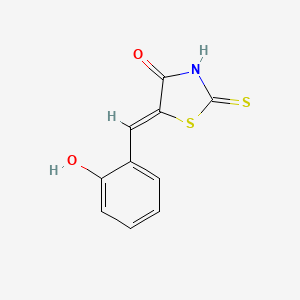![molecular formula C22H22N2O3 B1224327 [2-(4-Methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone](/img/structure/B1224327.png)
[2-(4-Methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone is a member of quinolines.
Scientific Research Applications
Imaging and Diagnostics
A compound structurally related to [2-(4-Methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone, specifically (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), was synthesized and investigated as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. The synthesis process involved multiple steps, culminating in a high radiochemical yield and purity, indicating its potential for PET imaging applications in biomedical research (Wang et al., 2017).
Chemical Synthesis and Modification
In chemical synthesis, modifications of the quinoline structure, which is a part of the compound , have been explored extensively. For instance, the synthesis of various quinoline derivatives, such as dibenzo[b,g][1,8]naphthyridin-5-ones, involved reactions with 2,4-dichloroquinolines. These processes demonstrated the structural versatility and reactivity of quinoline compounds, potentially opening pathways for the synthesis of more complex molecules (Manoj & Rajendra Prasad, 2010).
Fluorescent Labeling and Sensing
A novel fluorophore, 6-Methoxy-4-quinolone, demonstrated strong fluorescence and stability in a wide pH range, making it suitable for biomedical analysis. Its derivative was utilized as a fluorescent labeling reagent, underlining the potential of quinoline derivatives in sensitive detection methods for analytical and bioanalytical purposes (Hirano et al., 2004).
Biomedical Research
In the context of biomedical research, the synthesis of various quinoline derivatives has been geared towards the exploration of their biological activities. For example, certain derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating the relevance of quinoline structures in the development of potential therapeutic agents (Chaudhari, 2012).
properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-6-methylquinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H22N2O3/c1-15-3-8-20-18(13-15)19(22(25)24-9-11-27-12-10-24)14-21(23-20)16-4-6-17(26-2)7-5-16/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
DOEHCDRFBSIAMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]propanoic acid methyl ester](/img/structure/B1224247.png)
![4-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]methyl]-3,5-dimethylisoxazole](/img/structure/B1224248.png)
![3-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B1224249.png)
![N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224251.png)

![3,3,3-Trifluoro-2-hydroxy-2-[4-[methoxycarbonyl(methyl)amino]phenyl]propanoic acid methyl ester](/img/structure/B1224259.png)

![1-[(4-chlorophenyl)-oxomethyl]-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylic acid methyl ester](/img/structure/B1224261.png)
![3-[5-(4-Methylphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1224262.png)
![Thiocyanic acid [3-methoxy-4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]phenyl] ester](/img/structure/B1224264.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]urea](/img/structure/B1224266.png)
